Methyl 6-(4-formylpiperazin-1-yl)nicotinate
Description
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a piperazine ring substituted with a formyl group at the 4-position and a methyl ester at the 6-position of the pyridine core. The formyl group on the piperazine ring enhances electrophilicity, which may facilitate covalent interactions with biological targets, while the methyl ester group contributes to metabolic stability during early-stage pharmacokinetic studies . The following analysis derives insights from structurally analogous compounds to infer its properties and applications.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
methyl 6-(4-formylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-18-12(17)10-2-3-11(13-8-10)15-6-4-14(9-16)5-7-15/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
KBQAOZVDCIFEEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-formylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine derivativesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-formylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of Methyl 6-(4-carboxypiperazin-1-yl)nicotinate.
Reduction: Formation of Methyl 6-(4-hydroxymethylpiperazin-1-yl)nicotinate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-formylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-formylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperazine ring may also interact with receptor sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Impact of Piperazine Substituents
- Formyl vs. Methyl Groups : The formyl group in this compound introduces electrophilic reactivity absent in the methyl-substituted analog (CAS 1355225-47-6). This may enhance covalent binding to target proteins, as seen in kinase inhibitors like ibrutinib .
- Methyl Substituents : Methyl groups (e.g., in CAS 1355225-47-6) improve lipophilicity and metabolic stability but reduce hydrogen-bonding capacity compared to polar groups like formyl .
Functional Group Variations in the Pyridine Core
- Ester vs. Carboxamide : The methyl ester in the target compound offers better cell membrane permeability than the carboxamide in CAS 267875-45-4. However, carboxamides exhibit stronger target affinity due to hydrogen-bonding interactions .
- Carboxylic Acid Derivatives : 6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1) has higher aqueous solubility but lower bioavailability due to ionization at physiological pH .
Biological Activity
Methyl 6-(4-formylpiperazin-1-yl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics, which combine a nicotinate moiety with a piperazine derivative. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 248.30 g/mol. The compound features both piperazine and nicotinate groups, which are known to contribute to diverse biological activities.
Structural Comparison
A comparison with structurally similar compounds can highlight the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl Nicotinate | Methyl Nicotinate | Simple ester; involved in metabolic processes. |
| Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate | Methyl substitution alters biological activity. |
| Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate | Isopropyl group may enhance lipophilicity. |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria, suggesting potential use in treating infections.
- Cytotoxicity : Initial studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, making it a candidate for neurological disorder treatments.
The specific mechanisms by which this compound exerts its biological effects remain under investigation. Proposed mechanisms include:
- Receptor Interaction : Binding affinity studies may reveal interactions with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Biofilm Disruption : Similar compounds have been noted for their ability to disrupt bacterial biofilms, which could be relevant for treating chronic infections.
Study on Antimicrobial Activity
A study focusing on the antimicrobial properties of related compounds reported that derivatives with piperazine moieties demonstrated significant inhibition against Staphylococcus aureus biofilms. This suggests that this compound could have similar effects, potentially aiding in the management of antibiotic-resistant infections .
Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of related compounds revealed varying degrees of activity against cancer cell lines such as HeLa and MCF7. These findings indicate that this compound may also possess anticancer properties worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
